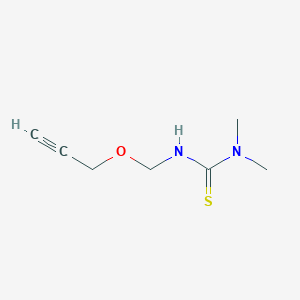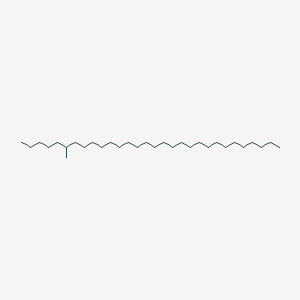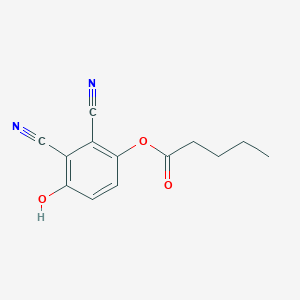
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one typically involves the reaction of 2-phenyl-4H-1-benzopyran-4-one with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-phenyl-4H-1-benzopyran-4-one
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems would be employed to handle the reagents and control the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, solvents like ethanol or methanol, room temperature to mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), solvents like acetonitrile, room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF), low temperatures.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Applications De Recherche Scientifique
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is used as a probe to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This interaction can induce apoptosis in cancer cells by disrupting critical cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-1-benzopyran-4-one: Lacks the isothiocyanate group but shares the benzopyran core structure.
3-Isothiocyanato-6-methyl-2-phenyl-4H-1-benzopyran-4-one: Similar structure with an additional methyl group.
Uniqueness
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This functional group allows the compound to engage in specific chemical reactions and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
84381-58-8 |
|---|---|
Formule moléculaire |
C16H9NO2S |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
3-isothiocyanato-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H9NO2S/c18-15-12-8-4-5-9-13(12)19-16(14(15)17-10-20)11-6-2-1-3-7-11/h1-9H |
Clé InChI |
SDWHPEFUQGEHSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)




![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)

![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)
![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
